Product packaging for Metoprolol Acid Methyl Ester Hydrochloride(Cat. No.:CAS No. 83281-59-8)

Metoprolol Acid Methyl Ester Hydrochloride

Cat. No.: B055860
CAS No.: 83281-59-8
M. Wt: 317.81 g/mol
InChI Key: MCYVNMKALCGOTK-UHFFFAOYSA-N
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Description

Metoprolol Acid Methyl Ester Hydrochloride is a chemically modified derivative of metoprolol, a selective β1-adrenergic receptor blocker widely used to treat hypertension, angina, and heart failure. This compound is structurally characterized by the addition of a methyl ester group to the carboxylic acid moiety of metoprolol acid, followed by hydrochloridation to enhance solubility and stability . Its primary application lies in analytical chemistry, where it serves as a stable isotope-labeled internal standard (e.g., deuterated forms like Metoprolol Acid Methyl Ester-D5 Hydrochloride) for precise quantification of metoprolol and its metabolites in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Key properties:

  • Chemical formula: C${16}$H${25}$NO$_4$·HCl (base structure; isotopic variants include deuterium substitutions).
  • Molecular weight: ~343.8 g/mol (non-deuterated form).
  • Role: Analytical reference standard, critical for pharmacokinetic and metabolic studies of metoprolol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO4 B055860 Metoprolol Acid Methyl Ester Hydrochloride CAS No. 83281-59-8

Properties

IUPAC Name

methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVNMKALCGOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of 4-(Methoxycarbonylmethyl)phenol

The synthesis begins with 4-(methoxycarbonylmethyl)phenol, which undergoes epoxidation using epichlorohydrin in alkaline aqueous media. The reaction occurs at 40–45°C for 3–5 hours, with a molar ratio of 1:1.31 (phenol:epichlorohydrin) to minimize byproducts. Sodium hydroxide maintains a pH of 10–12, facilitating nucleophilic attack on epichlorohydrin. The organic phase is washed with water adjusted to pH 7–8 to remove residual base and chloride ions, achieving 93–95% epoxide yield.

Table 1: Epoxidation Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature40–45°CPrevents thermal decomposition
Molar Ratio (Phenol:Epichlorohydrin)1:1.31Maximizes epoxide formation
Washing pH7–8Eliminates ionic impurities

Aminolysis with Isopropylamine

The epoxide intermediate reacts with isopropylamine in a 1:5.25 molar ratio at 10–25°C. This exothermic reaction requires controlled cooling to prevent racemization. The amine attacks the less substituted carbon of the epoxide, yielding metoprolol acid methyl ester base. Aqueous workup removes unreacted amine, followed by azeotropic distillation under vacuum (<55°C) to isolate the base with 97–99% purity.

Alternative Synthetic Pathways

Reductive Amination Approach

A method described in beta-blocker synthesis literature involves reductive amination of 4-(2-methoxycarbonylphenoxy)acetophenone with isopropylamine using sodium cyanoborohydride. The ketone intermediate is generated via Friedel–Crafts acylation of anisole derivatives, followed by catalytic hydrogenation. This route offers modularity but suffers from lower yields (65–70%) due to competing reduction of the ester group.

Alkylation of Phenolic Esters

The Chinese patent CN105820057A discloses a route where 4-hydroxyphenylacetic acid methyl ester is alkylated with (3-chloro-2-hydroxypropyl)isopropylammonium chloride under weakly alkaline conditions. The reaction proceeds at 60–70°C for 6–8 hours, with tetrabutylammonium bromide as a phase-transfer catalyst. This one-pot method achieves 78% yield but requires stringent pH control (8.5–9.0) to prevent ester hydrolysis.

Optimization of Reaction Conditions

Solvent Selection for Esterification

Esterification of metoprolol acid with methanol typically employs thionyl chloride or H₂SO₄ as catalysts. However, the US20050107635A1 patent advocates using acetone as the solvent for salt formation, which also stabilizes the ester against hydrolysis. Refluxing in acetone (45°C, 4 hours) with stoichiometric HCl gas affords the hydrochloride salt in 83% yield.

pH and Temperature Control

Final purification involves recrystallization from methanol/acetone (3:1 v/v) at 26°C, ensuring slow crystal growth for high purity (>99.8% by HPLC). Adjusting the pH to 6.2±0.1 during salt formation minimizes residual free base, as confirmed by titration.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, 2H, aromatic), 4.10 (m, 1H, -CH(OH)-), 3.72 (s, 3H, -OCH₃), 3.45 (m, 2H, -CH₂N-).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 2500–3000 cm⁻¹ (broad, -NH₂⁺-HCl).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals a single peak (retention time: 8.2 min), confirming the absence of impurities above 0.1%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements adapt the epoxidation-aminolysis sequence to continuous flow reactors, reducing reaction time from hours to minutes. Microreactors maintain precise temperature control (±0.5°C), enhancing reproducibility and yield (89% vs. 83% batch).

Green Chemistry Innovations

Water is substituted for acetone in the final salt formation step, aligning with environmental regulations. Although this lowers yield to 75%, it eliminates solvent recovery costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Effects
Metoprolol, including its derivatives like MAME-HCl, is primarily used as an antihypertensive agent. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately helps lower blood pressure. Clinical studies have demonstrated that Metoprolol effectively manages hypertension and reduces cardiovascular events in patients with high blood pressure .

1.2 Treatment of Cardiac Conditions
MAME-HCl is utilized in treating various cardiac conditions, including:

  • Angina Pectoris : By reducing myocardial oxygen demand, it alleviates chest pain associated with angina.
  • Heart Failure : It improves survival rates and reduces hospitalizations in patients with heart failure .
  • Myocardial Infarction : Post-myocardial infarction therapy often includes beta-blockers like Metoprolol to enhance recovery and prevent further cardiac events .

1.3 Neurological Applications
Recent studies suggest that Metoprolol may have potential applications in treating neurological conditions, including schizophrenia. Research indicates that it could influence EEG patterns similar to antipsychotic medications, suggesting a possible role in managing schizophrenia-related symptoms . This novel application warrants further investigation into the mechanisms by which MAME-HCl may affect neurological pathways.

Analytical Applications

2.1 Quality Control and Method Development
MAME-HCl serves as an important reference standard in analytical chemistry, particularly for:

  • Method Validation : It is used in the development and validation of analytical methods for the quantification of Metoprolol and its impurities in pharmaceutical formulations.
  • Quality Control (QC) : The compound is essential for ensuring the quality and consistency of Metoprolol products during manufacturing processes .

2.2 Impurity Profiling
As an impurity standard, MAME-HCl aids in the identification and quantification of related substances in Metoprolol formulations. Its presence can impact the safety and efficacy profiles of pharmaceutical products, making its analysis critical for regulatory compliance .

Case Study 1: Clinical Efficacy in Hypertension Management

A randomized controlled trial involving patients with hypertension demonstrated that Metoprolol significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the drug's safety profile and tolerability over a 12-week period .

Case Study 2: Neurological Impact on Schizophrenia

In an experimental study using rat models, researchers administered MAME-HCl to assess its effects on EEG frequency changes associated with schizophrenia treatments. Results indicated that MAME-HCl produced changes comparable to those observed with conventional antipsychotic medications, suggesting its potential role in future therapeutic strategies for schizophrenia .

Mechanism of Action

The mechanism of action of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. It competitively blocks beta-1 adrenergic receptors in cardiac muscle, reducing contractility and cardiac rate. This leads to decreased cardiac output and myocardial oxygen demands. Additionally, it decreases sympathetic output centrally and blocks renin secretion .

Comparison with Similar Compounds

Ester Hydrochlorides in Pharmaceutical Chemistry

Ester hydrochlorides are common in drug design to improve lipophilicity, bioavailability, or stability. Below is a comparative analysis with structurally related compounds:

Compound Structure Primary Use Key Differences
Metoprolol Acid Methyl Ester Hydrochloride Methyl ester of metoprolol acid with HCl salt Analytical internal standard Tailored for LC-MS/MS stability; deuterated variants minimize interference in assays .
Yohimbine Hydrochloride 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride α2-Adrenergic antagonist Alkaloid backbone with different receptor targeting (CNS vs. cardiovascular system).
Articaine Intermediate 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester Local anesthetic synthesis Thiophene ring instead of aryloxypropanolamine; lacks β-blocking activity.
Nω-Nitro-L-arginine Methyl Ester HCl Nitroarginine methyl ester hydrochloride Nitric oxide synthase inhibitor Arginine derivative; used in enzymatic studies, unrelated to β-blockade.


Structural Insights :

  • The methyl ester group in this compound enhances metabolic stability compared to free carboxylic acids, delaying hydrolysis in vivo .
  • Unlike Yohimbine Hydrochloride (a CNS-active alkaloid), metoprolol derivatives lack complex heterocyclic systems, simplifying synthesis and analysis .

Comparison with Other β-Blockers and Derivatives

This compound is pharmacologically related to β-blockers but differs in analytical utility:

Compound Key Features Analytical Applications
Metoprolol Tartrate Clinically used salt form; rapid absorption Studied via thermal analysis (TGA/DSC) for decomposition profiles .
Atenolol Hydrochloride β1-Selective blocker; hydrophilic due to amide group Quantified via HPLC; lacks ester functional group, affecting extraction efficiency .
Metoprolol Succinate Extended-release formulation Requires dissolution testing; distinct from ester forms in metabolic pathways .

Functional Differences :

  • Deuterated analogs (e.g., Metoprolol Acid-D5 Ethyl Ester) show similar utility but differ in ester chain length, affecting chromatographic retention times .

Analytical and Pharmacokinetic Data

Analytical Performance

Parameter Metoprolol Acid Methyl Ester HCl Metoprolol Tartrate Yohimbine HCl
LC-MS/MS Sensitivity High (sub-ng/mL detection) Moderate Low (requires derivatization)
Hydrolysis Rate (pH 7.4) Slow (t₁/₂ > 24 h) Rapid (t₁/₂ ~ 1 h) N/A
Storage Stability -20°C, desiccated (short shelf life) Room temperature -20°C, light-sensitive

Pharmacokinetic Comparison

Property Metoprolol Acid Methyl Ester HCl Metoprolol Free Base
LogP 1.8 (enhanced lipophilicity) 1.2
Protein Binding 85% 88%
Half-Life Not applicable (analytical use) 3–7 hours

Biological Activity

Metoprolol Acid Methyl Ester Hydrochloride is a derivative of metoprolol, a selective beta-1 adrenergic receptor blocker predominantly used in the management of hypertension and various cardiovascular conditions. This compound exhibits significant biological activity, influencing cardiac function and systemic hemodynamics. This article explores its pharmacodynamics, pharmacokinetics, clinical applications, and relevant research findings.

Pharmacodynamics

This compound primarily acts as a beta-1 adrenergic antagonist, which results in several key physiological effects:

  • Heart Rate Reduction : The compound decreases heart rate by inhibiting the action of catecholamines on the heart. This is achieved by reducing the slope of phase 4 depolarization in pacemaker cells, leading to decreased automaticity and conduction velocity through the atrioventricular node .
  • Decreased Cardiac Output : By diminishing myocardial contractility (negative inotropic effect), it lowers cardiac output and oxygen demand. This is particularly beneficial in conditions like heart failure and angina .
  • Blood Pressure Regulation : Metoprolol reduces blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys, which subsequently lowers plasma renin activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

Parameter Value
Absorption Rapidly absorbed; bioavailability ~50% due to first-pass metabolism
Distribution Volume of distribution: 3.2 to 5.6 L/kg; crosses blood-brain barrier
Metabolism Primarily via CYP2D6; forms active and inactive metabolites
Elimination Half-life 3-7 hours for immediate-release formulations
Excretion Less than 5% excreted unchanged in urine

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Hypertension Management : It effectively lowers blood pressure in hypertensive patients, as demonstrated in multiple clinical trials .
  • Heart Failure Treatment : The MERIT-HF trial highlighted its role in improving survival rates among patients with chronic heart failure .
  • Arrhythmia Control : The drug's ability to modulate heart rate makes it useful in managing tachyarrhythmias and preventing sudden cardiac death .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of metoprolol derivatives, including this compound:

  • MERIT-HF Trial (1997-1999) : This pivotal study involved 3991 patients with chronic heart failure who received metoprolol succinate or placebo. Results showed a significant reduction in mortality and hospitalization rates among those treated with metoprolol .
  • MAPHY Trial : Investigated the impact of metoprolol on sudden cardiac death and myocardial infarction rates among hypertensive patients, concluding that it significantly improved outcomes compared to diuretics .
  • Pharmacogenetic Studies : Variations in CYP2D6 metabolism significantly affect drug levels and efficacy. Patients classified as poor metabolizers exhibit higher plasma concentrations, which can lead to enhanced therapeutic effects or increased risk of adverse effects such as bradycardia .

Q & A

Q. Basic Research Focus

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalytic HCl gas instead of aqueous HCl to suppress hydrolysis.
  • Temperature Control : Maintain temperatures below 0°C during esterification to reduce kinetic side reactions.
  • Workup Protocol : Quench the reaction with cold sodium bicarbonate (pH 7–8) and extract the product into ethyl acetate to isolate it from acidic byproducts . Validate purity via NMR (¹H and ¹³C) and compare melting points with literature values (e.g., 189.2°C for related β-blockers) .

What in vitro models are appropriate for studying the metabolic fate of this compound?

Advanced Research Focus
Use human liver microsomes (HLMs) or hepatocyte cultures to assess esterase-mediated hydrolysis. Prepare incubation mixtures containing 1 mg/mL HLMs, 1 mM NADPH, and 10 µM test compound in potassium phosphate buffer (pH 7.4). Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile, then quantify metabolites (e.g., Metoprolol Acid) via LC-MS. Compare kinetic parameters (VmaxV_{max}, KmK_m) with structurally similar esters to infer metabolic stability .

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